N-(3,4-Difluorophenyl)acetamide
Overview
Description
N-(3,4-Difluorophenyl)acetamide (DFPA) is a chemical compound that is used in a variety of scientific applications. It is a colorless, odorless, and non-volatile crystalline solid that is soluble in water. DFPA is a structural analog of the widely used N-phenylacetamide (NPA) and has been used in a variety of research applications, including protein structure-function studies and drug design.
Scientific Research Applications
Crystal Structure Analysis
- N-(3,4-Difluorophenyl)acetamide derivatives exhibit specific crystal structures, as seen in studies where the dihedral angles and interactions between various phenyl rings and the acetamide group are analyzed. This structural insight is crucial for understanding the material properties of these compounds (Praveen et al., 2013).
Molecular Interaction Studies 2. Investigations into the intermolecular interactions of N-(3,4-Difluorophenyl)acetamide derivatives have revealed various hydrogen bonds and weak interactions. These studies are fundamental for the development of new materials and understanding their stability and reactivity (Boechat et al., 2011).
Anticancer Research 3. Some derivatives of N-(3,4-Difluorophenyl)acetamide have been studied for their potential anticancer, anti-inflammatory, and analgesic properties. This is significant for the development of new therapeutic agents (Rani et al., 2014).
Photovoltaic Efficiency Modeling 4. Studies on benzothiazolinone acetamide analogs, which include N-(3,4-Difluorophenyl)acetamide derivatives, have explored their potential use in photovoltaic cells. This research is important for the development of new materials in renewable energy technology (Mary et al., 2020).
Anti-Plasmodial Properties 5. Research into N-(3,4-Difluorophenyl)acetamide derivatives has also included the evaluation of their potential antiplasmodial properties, which is crucial for the development of new antimalarial drugs (Mphahlele et al., 2017).
Molecular Docking Analysis 6. N-(3,4-Difluorophenyl)acetamide derivatives have been analyzed through molecular docking to understand their interactions with biological targets. This is essential for drug design and understanding molecular mechanisms of action (Sharma et al., 2018).
Potential Pesticide Development 7. Some N-(3,4-Difluorophenyl)acetamide derivatives have been characterized as potential pesticides, highlighting their role in agricultural chemistry (Olszewska et al., 2008).
Chemical Synthesis Research 8. The compound has also been investigated in novel synthetic processes, which is crucial for developing efficient and scalable chemical synthesis methods (Yong, 2011).
Bio-Distribution Properties for Radiopharmaceuticals 9. Research into rhenium complexes involving N-(3,4-Difluorophenyl)acetamide derivatives aims to develop radiometal complexes with favorable bio-distribution properties for medical applications (Ndinguri et al., 2021).
Safety And Hazards
properties
IUPAC Name |
N-(3,4-difluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXXZHPJADTUNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278856 | |
Record name | N-(3,4-Difluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Difluorophenyl)acetamide | |
CAS RN |
458-11-7 | |
Record name | N-(3,4-Difluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=458-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 458-11-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3,4-Difluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-(3,4-difluorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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